alpha-Sexithiophene

Vue d'ensemble

Description

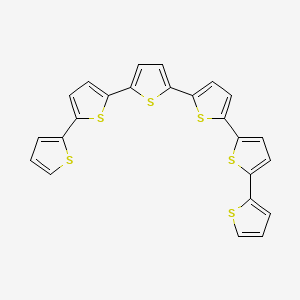

alpha-Sexithiophene, also known as α-sexithiophene, is an organic compound belonging to the oligothiophene family. It consists of six thiophene rings connected in a linear arrangement. This compound is known for its high hole mobility and stability, making it a valuable material in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

alpha-Sexithiophene can be synthesized through various methods, including oxidative electrochemical coupling of terthiophenes . Another common method involves the reductive coupling of bisthiophenes, leading to the formation of sexithiophene . These reactions typically require specific conditions, such as the presence of catalysts and controlled temperatures, to ensure high yields and purity.

Industrial Production Methods

In industrial settings, sexithiophene is often produced using large-scale chemical reactors that allow for precise control of reaction conditions. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity sexithiophene suitable for electronic applications .

Analyse Des Réactions Chimiques

Types of Reactions

alpha-Sexithiophene undergoes various chemical reactions, including:

Reduction: Reductive coupling reactions are used to synthesize sexithiophene from smaller thiophene units.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation and reducing agents like sodium for reductive coupling . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various derivatives of sexithiophene, such as halogenated or alkylated sexithiophenes, which have different electronic and optical properties .

Applications De Recherche Scientifique

alpha-Sexithiophene has a wide range of scientific research applications, including:

Organic Electronics: Used in the fabrication of OFETs and OPVs due to its high hole mobility and stability.

Sensors: Employed in the development of chemical sensors due to its sensitivity to environmental changes.

Nanotechnology: Utilized in the creation of molecular wires and other nanoscale devices.

Optoelectronics: Applied in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mécanisme D'action

The mechanism of action of sexithiophene involves its ability to transport charge carriers, such as holes, through its conjugated π-electron system. This property is crucial for its performance in electronic devices. The molecular targets and pathways involved include the interaction of sexithiophene with electrodes and other materials in electronic devices, facilitating efficient charge transport .

Comparaison Avec Des Composés Similaires

Similar Compounds

Terthiophene: Consists of three thiophene rings and is used in similar applications but has lower hole mobility compared to sexithiophene.

Quaterthiophene: Contains four thiophene rings and offers intermediate properties between terthiophene and sexithiophene.

Octithiophene: Comprises eight thiophene rings and provides higher conjugation but may have lower solubility and processability.

Uniqueness of alpha-Sexithiophene

This compound stands out due to its optimal balance of high hole mobility, stability, and processability, making it a preferred choice for various organic electronic applications .

Activité Biologique

Alpha-sexithiophene (α-Sexithiophene, 6T) is a conjugated organic compound known for its significant role in organic electronics, particularly in organic semiconductors and photonic devices. This article explores the biological activity of α-Sexithiophene, focusing on its photophysical properties, interactions with biological systems, and potential applications in biomedicine.

Overview of this compound

This compound is a member of the thiophene family, consisting of six thiophene units connected in a linear arrangement. Its chemical formula is . The compound exhibits notable electronic properties due to its extended π-conjugation, making it an excellent candidate for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells.

Photophysical Properties

The photophysical properties of α-Sexithiophene have been extensively studied, revealing its potential for various applications:

- J-Aggregation : α-Sexithiophene can form J-aggregates in thin films, which significantly enhance its photoluminescence. Studies show that these aggregates exhibit a quantum yield between 0.6 and 1.0, indicating efficient light emission .

- Exciton Dynamics : The excitonic behavior of α-Sexithiophene has been characterized through time-resolved spectroscopy, demonstrating its capability to undergo stimulated emission similar to inorganic laser materials .

Biological Activity and Interactions

While primarily studied for electronic applications, recent research indicates that α-Sexithiophene may also interact with biological systems:

- Antimicrobial Activity : Preliminary studies suggest that α-Sexithiophene exhibits antimicrobial properties, potentially useful in developing antimicrobial coatings or materials .

- Cellular Interactions : Research has indicated that α-Sexithiophene can influence cellular behavior when incorporated into biomaterials. Its ability to form organized structures may affect cell adhesion and proliferation .

Case Study 1: Interaction with Biological Membranes

A study investigated the interaction of α-Sexithiophene with lipid bilayers, revealing that the compound can integrate into the membrane structure. This integration alters the membrane's fluidity and permeability, suggesting potential applications in drug delivery systems.

Case Study 2: Photodynamic Therapy (PDT)

Research has explored the use of α-Sexithiophene in photodynamic therapy. When excited by specific wavelengths of light, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This property highlights its potential as a photosensitizer in cancer treatment .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-thiophen-2-yl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14S6/c1-3-15(25-13-1)17-5-7-19(27-17)21-9-11-23(29-21)24-12-10-22(30-24)20-8-6-18(28-20)16-4-2-14-26-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJYDIFFRDAYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=CS6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462870 | |

| Record name | Sexithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88493-55-4 | |

| Record name | Sexithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-sexithiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.